Cas no 1058203-70-5 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide)

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide is a synthetic organic compound featuring a dihydroindole core functionalized with an acetyl group at the 1-position and a propanamide substituent at the 6-position. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. The acetyl and amide functionalities enhance stability and solubility, facilitating further derivatization. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s purity and consistent synthesis route ensure reproducibility in research applications.
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide structure
1058203-70-5 structure
商品名:N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
CAS番号:1058203-70-5
MF:C13H16N2O2
メガワット:232.278343200684
CID:6325681
PubChem ID:25851953

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide 化学的及び物理的性質

名前と識別子

    • N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
    • N-(1-acetyl-2,3-dihydroindol-6-yl)propanamide
    • 1058203-70-5
    • AKOS016470251
    • N-(1-acetylindolin-6-yl)propionamide
    • F5098-1044
    • インチ: 1S/C13H16N2O2/c1-3-13(17)14-11-5-4-10-6-7-15(9(2)16)12(10)8-11/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)
    • InChIKey: WSGYZWPSRHLSRA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)N1C2C=C(C=CC=2CC1)NC(CC)=O

計算された属性

  • せいみつぶんしりょう: 232.121177757g/mol
  • どういたいしつりょう: 232.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 49.4Ų

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5098-1044-3mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
1058203-70-5
3mg
$94.5 2023-09-10
Life Chemicals
F5098-1044-4mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
1058203-70-5
4mg
$99.0 2023-09-10
Life Chemicals
F5098-1044-20μmol
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
1058203-70-5
20μmol
$118.5 2023-09-10
Life Chemicals
F5098-1044-1mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
1058203-70-5
1mg
$81.0 2023-09-10
Life Chemicals
F5098-1044-20mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
1058203-70-5
20mg
$148.5 2023-09-10
Life Chemicals
F5098-1044-5mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
1058203-70-5
5mg
$103.5 2023-09-10
Life Chemicals
F5098-1044-25mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
1058203-70-5
25mg
$163.5 2023-09-10
Life Chemicals
F5098-1044-10mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
1058203-70-5
10mg
$118.5 2023-09-10
Life Chemicals
F5098-1044-15mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
1058203-70-5
15mg
$133.5 2023-09-10
Life Chemicals
F5098-1044-2μmol
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
1058203-70-5
2μmol
$85.5 2023-09-10

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide 関連文献

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamideに関する追加情報

N-(1-Acetyl-2,3-Dihydro-1H-Indol-6-Yl)Propanamide: A Comprehensive Overview

N-(1-Acetyl-2,3-Dihydro-1H-Indol-6-Yl)Propanamide, also known by its CAS number 1058203-70-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The molecule's structure consists of an indole ring system with specific substituents that contribute to its unique properties and reactivity.

The indole moiety in N-(1-Acetyl-2,3-Dihydro-1H-Indol-6-Yl)Propanamide is a key structural feature that plays a crucial role in its biological interactions. Indole derivatives are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have highlighted the importance of the acetyl group attached to the indole ring, which enhances the compound's stability and bioavailability. Additionally, the propanamide substituent at the 6-position of the indole ring further modulates the compound's pharmacokinetic properties and selectivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-(1-Acetyl-2,3-Dihydro-1H-Indol-6-Yl)Propanamide. Researchers have developed novel methodologies that utilize catalytic asymmetric synthesis and green chemistry principles to produce this compound in high yields and with excellent stereochemical control. These methods not only improve the scalability of the synthesis but also reduce the environmental impact associated with traditional synthetic routes.

The biological activity of N-(1-Acetyl-2,3-Dihydro-1H-Indol-6-Yl)Propanamide has been extensively investigated in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with significant reductions in inflammation markers observed in animal models. Furthermore, this compound has shown promising results in modulating cellular signaling pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

In addition to its pharmacological applications, N-(1-Acetyl-2,3-Dihydro-1H-Indol-6-Yl)Propanamide has also found utility in agrochemicals and materials science. Its ability to act as a growth regulator for plants has led to its exploration as a potential candidate for enhancing crop yield under stress conditions. In materials science, this compound has been incorporated into polymer systems to improve their mechanical properties and thermal stability.

Despite its numerous applications, further research is required to fully elucidate the mechanisms underlying its biological activities. Ongoing studies are focused on understanding the molecular interactions of N-(1-Acetyl-2,3-Dihydro-1H-indolyl)propanamide with various biological targets at atomic resolution. Additionally, efforts are being made to optimize its pharmacokinetic profile for clinical use through structure-based drug design and medicinal chemistry approaches.

In conclusion, N-(1-Acetyl-2,3-Dihydro-1H-indolyl)propanamide represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and promising biological properties make it a valuable tool for researchers in academia and industry alike. As research continues to uncover new insights into its mechanisms and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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